

Global Snapshot: Comparing TBBPA-Sulfate Levels in Human Populations

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Compound of Interest

Compound Name: TBBPA-sulfate

Cat. No.: B15543948

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A comprehensive analysis of available biomonitoring data reveals detectable levels of Tetrabromobisphenol A (TBBPA)-sulfate, a primary metabolite of the widely used flame retardant TBBPA, in human populations. This guide synthesizes key findings from studies conducted in different geographical regions, presenting a comparative overview of **TBBPA-sulfate** concentrations in human biological matrices. The data underscores the global exposure to TBBPA and highlights the importance of continued monitoring to understand potential health implications.

Tetrabromobisphenol A (TBBPA) is a high-production-volume brominated flame retardant extensively used in electronic circuit boards, plastics, and textiles. Humans are exposed to TBBPA through various pathways, including ingestion of contaminated dust and food, as well as dermal contact. Following exposure, TBBPA is metabolized in the body, primarily through glucuronidation and sulfation, to facilitate its excretion. The resulting metabolites, including **TBBPA-sulfate**, are considered biomarkers of exposure.

This guide provides a comparative analysis of **TBBPA-sulfate** levels reported in different human populations, with a focus on quantitative data from peer-reviewed studies. It also details the experimental protocols employed in these key studies to ensure transparency and facilitate methodological comparison for researchers and drug development professionals.

Comparative Analysis of TBBPA-Sulfate Concentrations

The following table summarizes the quantitative data on **TBBPA-sulfate** concentrations in human populations from key biomonitoring studies. Due to the limited number of studies that specifically quantify **TBBPA-sulfate**, the comparison is primarily focused on available data from a comprehensive study in Hong Kong and a human toxicokinetic study in Germany.

Population	Country/Region	Sample Type	No. of Participants	TBBPA-Sulfate Concentration	Key Findings	Reference
General Population	Hong Kong, China	Urine	140	Geometric Mean: 0.05 µg/g creatinine Range: Not Detected - 1.23 µg/g creatinine	TBBPA-sulfate was detected in 62% of the urine samples. Levels of TBBPA metabolites were significantly correlated with plasma TBBPA concentrations.	Ho et al., 2017
General Population	Hong Kong, China	Plasma	140	Geometric Mean: 0.12 ng/mL Range: Not Detected - 1.54 ng/mL	TBBPA-sulfate was detected in 59% of the plasma samples.	Ho et al., 2017
Healthy Volunteers (Oral Dose Study)	Germany	Plasma	5	Maximum Concentration (Cmax) in 2 of 5 participants : ~4-5 nmol/L	Following a single oral dose of TBBPA, TBBPA-sulfate was detected in the plasma	Schauer et al., 2006

of two out
of five
participants
, with
concentrati
ons
peaking at
4 hours
post-
administrati
on.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of biomonitoring data. The following section outlines the key experimental protocols used in the cited studies for the quantification of **TBBPA-sulfate**.

Methodology from Ho et al., 2017: Quantification of TBBPA-Sulfate in Human Urine and Plasma[2]

1. Sample Collection and Preparation:

- Urine: First morning void urine samples were collected from 140 healthy volunteers in Hong Kong. Samples were immediately frozen and stored at -80°C until analysis.
- Plasma: Whole blood samples were collected and centrifuged to separate the plasma, which was then stored at -80°C.

2. Synthesis of **TBBPA-Sulfate** Standard:

- TBBPA mono- and di-sulfate conjugates were synthesized in-house to serve as analytical standards, as they were not commercially available. The synthesis involved the reaction of TBBPA with a sulfating agent.

3. Sample Extraction:

- Urine: A 1 mL aliquot of urine was spiked with an internal standard ($^{13}\text{C}_{12}$ -TBBPA). The sample was then subjected to solid-phase extraction (SPE) using a polymeric reversed-phase cartridge to isolate the TBBPA conjugates.
- Plasma: A 1 mL aliquot of plasma was spiked with the internal standard and subjected to protein precipitation followed by SPE.

4. Instrumental Analysis:

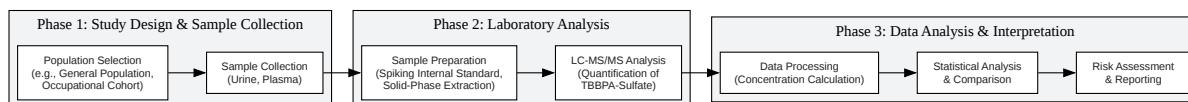
- The extracted samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Liquid Chromatography: Separation of TBBPA and its metabolites was achieved using a C18 reversed-phase column with a gradient elution program.
- Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operated in the negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

5. Quality Assurance and Quality Control (QA/QC):

- Procedural blanks, matrix spikes, and duplicate samples were analyzed with each batch of samples to ensure the accuracy and precision of the results. The limits of detection (LOD) and quantification (LOQ) were determined experimentally.

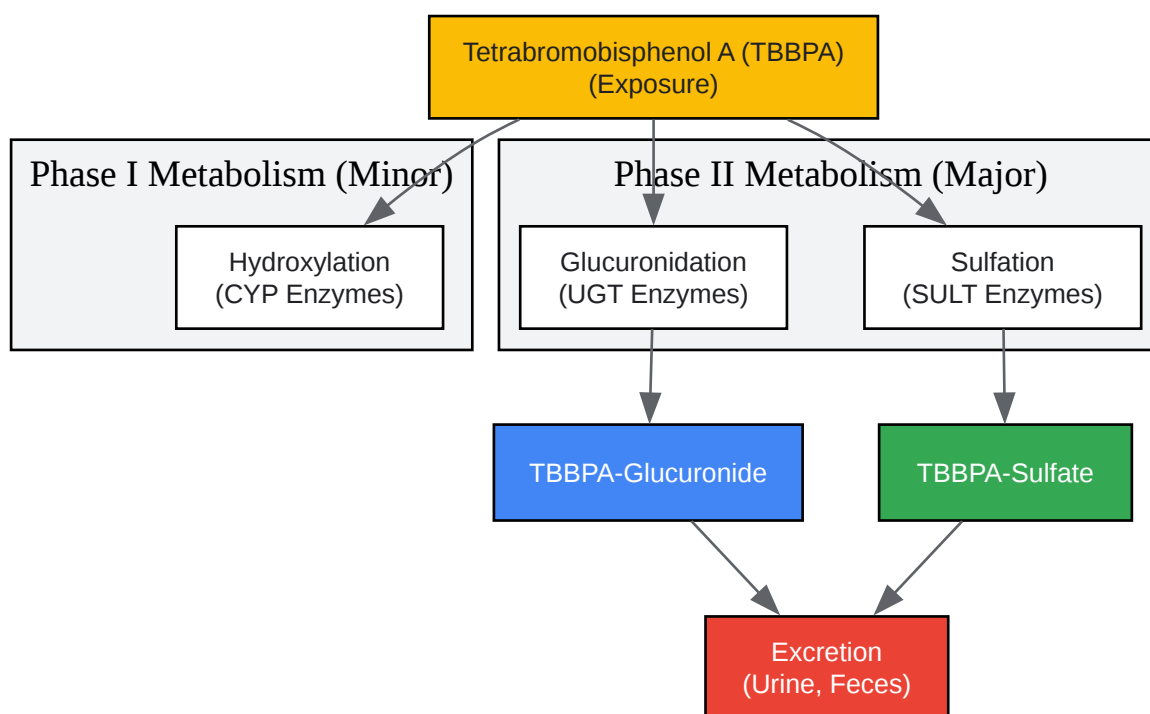
Visualizing the Biomonitoring Workflow and Metabolic Pathway

To illustrate the logical flow of a typical biomonitoring study for **TBBPA-sulfate** and the metabolic pathway of TBBPA, the following diagrams have been generated using Graphviz.



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Caption: Workflow of a **TBBPA-Sulfate** Biomonitoring Study.



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Caption: Metabolic Pathway of TBBPA in Humans.

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References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
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